molecular formula C8H11BrN2S B2952534 4-(5-Bromo-1,3-thiazol-2-YL)piperidine CAS No. 1159815-54-9

4-(5-Bromo-1,3-thiazol-2-YL)piperidine

Cat. No.: B2952534
CAS No.: 1159815-54-9
M. Wt: 247.15
InChI Key: JKCFAWHVWHAWMM-UHFFFAOYSA-N
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Description

4-(5-Bromo-1,3-thiazol-2-yl)piperidine ( 1159815-54-9) is a brominated heterocyclic compound with the molecular formula C 8 H 11 BrN 2 S and a molecular weight of 247.16 g/mol . This piperidine-substituted thiazole serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a bromine atom on the thiazole ring, makes it a versatile building block for further functionalization through metal-catalyzed cross-coupling reactions and for the construction of more complex molecular architectures . This compound has been identified in scientific research as a key synthetic precursor for the development of novel herbicides. Studies have shown that derivatives of this compound can be designed as potential inhibitors targeting the D1 protease (CtpA) in plants, an enzyme essential for photosynthesis . Such inhibitors have demonstrated moderate to good herbicidal activity in biological assays, suggesting their utility in agrochemical research . For handling and storage, this product is classified with the signal word "Warning" and requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-piperidin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCFAWHVWHAWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-54-9
Record name 4-(5-bromo-1,3-thiazol-2-yl)piperidine
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Synthetic Strategies and Chemical Transformations of 4 5 Bromo 1,3 Thiazol 2 Yl Piperidine and Its Analogues

Methodologies for 1,3-Thiazole Ring Formation

The construction of the 1,3-thiazole ring is a fundamental step in the synthesis of 4-(5-bromo-1,3-thiazol-2-yl)piperidine. Various classical and contemporary methods are employed to achieve this, with the Hantzsch thiazole (B1198619) synthesis and cycloaddition/condensation reactions being particularly prominent.

Application of Hantzsch Thiazole Synthesis and Contemporary Variations

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. ijper.orgnih.govmdpi.com In the context of synthesizing analogues of the target compound, this would involve reacting a suitable piperidine-derived thioamide with an α-haloketone. The general mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. mdpi.comacs.org

Contemporary variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. nih.gov These modifications often involve the use of microwave irradiation, solid-phase synthesis, or novel catalysts to drive the reaction. figshare.com For the synthesis of brominated thiazoles, a key starting material is often an α-bromoketone, which can be prepared by the bromination of a corresponding ketone. nih.gov The reaction conditions can be tailored to favor the formation of the desired substituted thiazole.

Reactant 1Reactant 2ProductKey Features of Hantzsch Synthesis
α-HaloketoneThioamide2,4-Disubstituted ThiazoleVersatile method for thiazole ring formation.
α-HaloketoneThiourea (B124793)2-AminothiazoleProvides access to aminothiazole derivatives. nih.govorganic-chemistry.org
α-Tosyloxy KetoneThioamideSubstituted ThiazoleA modification to avoid the use of α-haloketones. scribd.com

Cycloaddition and Condensation Reactions for Thiazole Moiety Assembly

Beyond the Hantzsch synthesis, cycloaddition and condensation reactions offer alternative routes to the thiazole moiety. [3+2] cycloaddition reactions, for instance, can form a five-membered ring system and are a powerful tool in heterocyclic chemistry. nih.govmdpi.comyoutube.com These reactions involve the combination of a three-atom component with a two-atom component to construct the heterocyclic ring.

Condensation reactions are also widely employed for thiazole synthesis. For example, the reaction of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates can yield 4,5-disubstituted thiazoles. nih.gov Another approach involves the cyclization of acylaminocarbonyl compounds in the presence of phosphorus pentasulfide, known as the Robinson-Gabriel synthesis. mdpi.comnih.gov These methods provide alternative strategies for assembling the thiazole core, which can then be further functionalized or linked to the piperidine (B6355638) ring. Some syntheses utilize piperidine as a catalyst in condensation reactions, such as the Knoevenagel condensation, to form precursors for heterocyclic systems. researchgate.net

Approaches for Piperidine Ring Integration and Functionalization

The piperidine ring is a crucial component of the target molecule and its integration and subsequent functionalization are key synthetic considerations. Reductive amination and intramolecular cyclization are common methods for constructing the piperidine scaffold, while nucleophilic substitution allows for derivatization at the nitrogen atom.

Reductive Amination and Intramolecular Cyclization Techniques for Piperidine Scaffold

Reductive amination is a widely used method for the formation of amines, including the piperidine ring. This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of piperidine derivatives, a suitable dicarbonyl compound or a keto-aldehyde can be reacted with ammonia (B1221849) or a primary amine to form an intermediate imine, which is then reduced to the cyclic amine. nih.gov

Intramolecular cyclization is another powerful strategy for constructing the piperidine ring. researchgate.net This approach involves a precursor molecule containing both the nitrogen atom and a reactive group that can undergo a ring-closing reaction. For example, an amino group can be tethered to a chain containing a leaving group or an electrophilic center, and upon activation, an intramolecular nucleophilic attack by the amine leads to the formation of the piperidine ring. nih.gov

Synthetic ApproachDescriptionKey Features
Reductive AminationReaction of a dicarbonyl compound with an amine followed by reduction.Versatile for constructing substituted piperidines. nih.gov
Intramolecular CyclizationRing-closing reaction of a linear precursor containing an amine and a reactive group.Allows for the stereocontrolled synthesis of piperidines. nih.govresearchgate.net

Nucleophilic Substitution and Other Derivatization at the Piperidine Nitrogen

Once the 4-(thiazol-2-yl)piperidine core is assembled, the piperidine nitrogen offers a site for further functionalization. Nucleophilic substitution reactions are commonly employed to introduce a variety of substituents at this position. The nitrogen atom, being a nucleophile, can react with electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides to form N-alkylated, N-acylated, or N-sulfonylated derivatives, respectively. researchgate.net These derivatizations can significantly alter the physicochemical and biological properties of the molecule.

Other derivatization strategies at the piperidine nitrogen include reactions with isocyanates to form ureas and with aldehydes or ketones in the presence of a reducing agent (reductive amination) to introduce N-alkyl groups. The choice of derivatization reaction depends on the desired final compound and the compatibility of the reagents with the thiazole ring.

Regioselective Bromination and Halogenation of the Thiazole Ring

The introduction of a bromine atom at a specific position on the thiazole ring is a critical step in the synthesis of this compound. The electronic properties of the thiazole ring dictate the regioselectivity of electrophilic substitution reactions. The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack. pharmaguideline.com

Direct bromination of the 2-(piperidin-4-yl)thiazole precursor can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of heterocyclic compounds. mdpi.com The reaction conditions, such as solvent and temperature, can be optimized to favor the desired 5-bromo isomer. In some cases, palladium-catalyzed cross-coupling reactions on a di-brominated thiazole can be used to achieve regioselective substitution. researchgate.net For instance, starting with 2,4-dibromothiazole, the more reactive 2-position can be selectively functionalized, leaving the bromine at the 4-position for subsequent reactions. researchgate.net While direct halogenation of the thiazole ring can sometimes be challenging, alternative strategies involving the synthesis of a pre-brominated thiazole precursor that is then coupled to the piperidine moiety can also be employed. ias.ac.in

Halogenation MethodReagentRegioselectivity
Electrophilic BrominationN-Bromosuccinimide (NBS)Typically favors the C5 position. pharmaguideline.commdpi.com
Vapor Phase BrominationBromine (high temperature)Can yield 2-bromo and 2,5-dibromo products. ias.ac.in
Cross-Coupling on DibromothiazolePd(0) catalyst and organometallic reagentAllows for regioselective functionalization at C2, leaving C4-bromo intact. researchgate.net

Derivatization Strategies and Structural Modification of the this compound Scaffold

The strategic derivatization of the this compound scaffold is crucial for the development of novel compounds with tailored properties. The secondary amine of the piperidine ring and the bromine atom on the thiazole ring are the primary sites for chemical transformations.

Amidation and Carboxamide/Thiocarboxamide Linkage Formation at Piperidine

The secondary amine of the piperidine ring in this compound is a nucleophilic center that readily undergoes acylation reactions to form stable amide (carboxamide) and thioamide (thiocarboxamide) linkages. These reactions are fundamental in medicinal chemistry for connecting the core scaffold to various functional groups, thereby modulating the pharmacological profile of the resulting molecules.

Amidation Reactions: The formation of a carboxamide bond is typically achieved by reacting the piperidine nitrogen with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction between a carboxylic acid and the piperidine amine under milder conditions. These methods are widely used in the synthesis of complex molecules due to their efficiency and broad functional group tolerance.

Thiocarboxamide Formation: The synthesis of thiocarboxamides can be accomplished by treating the piperidine with an isothiocyanate. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, followed by proton transfer, to yield the corresponding N-substituted thiourea derivative. Another approach involves the reaction with thioacylating reagents. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the thiocarboxamide moiety.

The table below illustrates representative examples of amidation and thiocarboxamide formation on piperidine-containing scaffolds, which are analogous to the derivatization of this compound.

Starting Piperidine DerivativeReagentProductReference
PiperidineBenzoyl chlorideN-BenzoylpiperidineN/A
PiperidinePhenyl isothiocyanate1-(Piperidine-1-carbothioyl)benzeneN/A
4-AminopiperidineAcetic anhydrideN-(1-Acetylpiperidin-4-yl)acetamideN/A

This table presents generalized reactions analogous to the derivatization of this compound, as specific examples for this exact compound are not detailed in the provided search results.

Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Decoration (e.g., Suzuki-Miyaura)

The bromine atom at the 5-position of the thiazole ring is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.govharvard.edu

The Suzuki-Miyaura coupling involves the reaction of the bromo-thiazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks. nih.gov

Commonly employed catalyst systems for such transformations include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in combination with phosphine (B1218219) ligands. mdpi.commdpi.com The choice of base, which is crucial for the transmetalation step, often includes carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). The reaction is typically carried out in solvents like toluene, dioxane, or dimethylformamide (DMF), often with the addition of water.

The table below summarizes typical conditions and outcomes for Suzuki-Miyaura reactions on bromo-substituted heterocyclic compounds, which are representative of the expected reactivity of this compound.

Bromo-HeterocycleBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
3,5-Dichloro-1,2,4-thiadiazolep-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOH95 nih.gov
5-(4-Bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O60 mdpi.com
4,8-Dibromobenzo[1,2-d:4,5-d']bis( mdpi.comrhhz.netnih.govthiadiazole)(2-Ethylhexyl)thiophene-boronic acidPd(OAc)₂ / P(tBu)₂Me·HBF₄K₃PO₄TolueneN/A nih.gov

This table illustrates the application of the Suzuki-Miyaura reaction on various bromo-heterocycles, providing a model for the derivatization of this compound.

Introduction of Diverse Aromatic and Heteroaromatic Substituents

Beyond simple aryl groups, the Suzuki-Miyaura reaction and other palladium-catalyzed cross-coupling methods allow for the introduction of a wide array of complex aromatic and heteroaromatic substituents at the 5-position of the thiazole ring. This capability is of paramount importance in the construction of molecules with specific electronic, optical, or biological properties.

The coupling of this compound with heteroarylboronic acids or esters can furnish derivatives containing rings such as furan (B31954), thiophene (B33073), pyridine, pyrimidine, and indole. nih.gov The reaction conditions are generally similar to those used for arylboronic acids, although the electronic nature of the heteroaromatic coupling partner can influence the reaction efficiency and may require fine-tuning of the catalyst, ligand, and base. nih.gov

For instance, the introduction of a furan or thiophene ring can be achieved using the corresponding 2- or 3-furanylboronic acid or 2- or 3-thiophenylboronic acid. Similarly, pyridinyl substituents can be installed using the appropriate pyridinylboronic acid isomers. The successful coupling of these heteroaromatic systems expands the chemical space accessible from the this compound scaffold, enabling the synthesis of novel compounds for various applications.

The following table provides examples of the introduction of diverse heteroaromatic substituents onto heterocyclic cores via Suzuki-Miyaura coupling, which can be extrapolated to the functionalization of this compound.

Bromo-HeterocycleHeteroarylboronic AcidProductReference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneThiophen-2-ylboronic acid3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneN/A
2-BromopyridineFuran-3-ylboronic acid2-(Furan-3-yl)pyridineN/A
5-Bromo-1H-indazoleN-Boc-pyrrol-2-ylboronic acid5-(N-Boc-pyrrol-2-yl)-1H-indazoleN/A

This table showcases the versatility of the Suzuki-Miyaura reaction for incorporating various heteroaromatic moieties, providing a framework for the potential derivatization of this compound.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 4-(5-bromo-1,3-thiazol-2-yl)piperidine, a combination of 1H, 13C, and 2D NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal the specific chemical environment of each hydrogen atom. The piperidine (B6355638) ring protons would likely appear as a series of multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The protons at the 2- and 6-positions (adjacent to the nitrogen) would be expected at a lower field compared to the protons at the 3-, 4-, and 5-positions due to the deshielding effect of the nitrogen atom. The single proton on the thiazole (B1198619) ring at the 4-position would resonate at a much lower field, characteristic of aromatic or heteroaromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The piperidine carbons would be expected in the range of δ 25-55 ppm. The carbon atom at the 4-position of the piperidine ring, which is attached to the thiazole ring, would likely be found at a lower field within this range. The thiazole ring carbons would resonate at significantly lower fields, with the carbon atom bonded to the bromine (C5) and the carbon atom bonded to the piperidine ring (C2) having distinct chemical shifts.

Due to the lack of publicly available experimental NMR data for this compound, the following table provides predicted chemical shifts for a structurally related compound, 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid, to offer an approximation of the expected chemical shift ranges.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperidine CH₂1.45–1.89 (m)45.2–52.8
Piperidine N–CH₂2.95–3.25 (m)-
Thiazole C2-165.4
Thiazole CH8.15 (s)-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the piperidine ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. These correlations are instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity between the piperidine and bromo-thiazole moieties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₁₁BrN₂S), the expected monoisotopic mass can be calculated with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for such a molecule would likely involve the cleavage of the bond between the piperidine and thiazole rings, as well as fragmentation of the piperidine ring itself. The principle fragmentation is often the loss of the halogen.

AdductPredicted m/z
[M+H]⁺246.98992
[M+Na]⁺268.97186
[M-H]⁻244.97536

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring would appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the thiazole ring would be observed just above 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond in the thiazole ring would show a characteristic absorption in the range of 1650-1550 cm⁻¹. nih.govamazonaws.com

C-N Stretching: The carbon-nitrogen single bond stretching of the piperidine ring would be visible in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

C-Br Stretching: The carbon-bromine bond would exhibit a stretching vibration in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

The following table summarizes the expected key IR absorption bands.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H (amine)3300 - 3500
C-H (aliphatic)2850 - 2960
C-H (aromatic)3000 - 3100
C=N (thiazole)1550 - 1650
C-N (amine)1020 - 1250
C-Br500 - 600

Elucidation of Biological Targets and Molecular Mechanisms of Action

Enzyme Inhibition Studies of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine Analogues

The structural motifs of thiazole (B1198619) and piperidine (B6355638) are prevalent in a variety of enzyme inhibitors. The following sections detail the inhibitory activities of analogues of this compound against several key enzyme families.

Kinase Inhibition Profiles (e.g., SYK, CDK9, EGFR, Tyrosine Kinases)

Analogues of this compound have demonstrated significant potential as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors. nih.govacs.org One of the most selective compounds in this series, bearing a piperidine moiety, inhibits CDK9 with an IC50 value of 7 nM and displays over 80-fold selectivity for CDK9 versus CDK2. nih.gov X-ray crystal structures of these inhibitors bound to CDK9 reveal key interactions, providing a rationale for their structure-activity relationship (SAR). acs.orgnih.gov The thiazole C2-amino group, for instance, has been shown to interact strongly with the Asp145 residue of CDK2, a related kinase. acs.orgnih.gov

Epidermal Growth Factor Receptor (EGFR) and other Tyrosine Kinases: Thiazole-containing compounds have been investigated as inhibitors of EGFR and other tyrosine kinases. For example, a series of rhodanine-piperazine hybrids were evaluated for their anticancer activity targeting VEGFR, EGFR, and HER2. mdpi.com One compound, 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, showed potent activity against MCF-7 and MDA-MB-468 breast cancer cell lines. mdpi.com Furthermore, piperazine-based thiazolidinones have been synthesized and shown to exhibit VEGFR2 tyrosine kinase inhibitory activity. researchgate.net Some of these compounds displayed uncompetitive inhibition of VEGFR2. researchgate.net The combination of pyrazole (B372694) and thiazole pharmacophores has also been explored in designing novel EGFR tyrosine kinase inhibitors. researchgate.netnih.gov

Table 1: Kinase Inhibition by Thiazole and Piperidine Analogues

Compound ClassTarget KinaseKey FindingsReference
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesCDK9IC50 of 7 nM; >80-fold selectivity over CDK2. nih.gov
Rhodanine-piperazine hybridsVEGFR, EGFR, HER2Potent activity against breast cancer cell lines. mdpi.com
Piperazine-based thiazolidinonesVEGFR2Uncompetitive inhibition mechanism observed. researchgate.net
Pyrazole-thiazole hybridsEGFREvaluated as potent EGFR tyrosine kinase inhibitors. researchgate.netnih.gov

Protease Inhibition Mechanisms (e.g., D1 Protease, Apurinic/Apyrimidinic Endonuclease 1)

D1 Protease Inhibition: A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were designed as potential inhibitors of D1 protease in plants. nih.gov These compounds were developed based on a lead hit structure identified through homology modeling and virtual screening. The synthesis involved a four-step process, and the resulting compounds were proposed to have inhibitory efficacy against this plant protease. nih.gov

Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibition: APE1 is a crucial enzyme in the base excision repair (BER) pathway. nih.govnih.gov A novel APE1 inhibitor, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, and its analogues have been shown to exhibit single-digit micromolar activity against the purified APE1 enzyme. nih.gov These compounds also potentiate the cytotoxicity of alkylating agents like methylmethane sulfonate and temozolomide. nih.gov Modifications to the piperidine nitrogen moiety of related inhibitors were found to be well-tolerated, with the removal of an isopropyl group leading to an increase in potency. nih.gov

Table 2: Protease Inhibition by Thiazole and Piperidine Analogues

Compound ClassTarget ProteaseKey FindingsReference
4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides/thiocarboxamidesD1 ProteaseDesigned as potential inhibitors based on virtual screening. nih.gov
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide analoguesAPE1Single-digit µM activity and potentiation of alkylating agents. nih.gov

Glycosidase and Urease Inhibition Dynamics

Glycosidase Inhibition: Benzylidene-hydrazinyl-thiazole derivatives featuring a piperidine ring have been identified as inhibitors of α-glucosidase. nih.gov The positional isomerism of a methyl group on the piperidine ring was found to modulate the selectivity and potency of inhibition. nih.gov Generally, 4-methyl derivatives showed more selectivity toward the enzyme. nih.gov Enzyme kinetics studies revealed that the majority of these compounds exhibited noncompetitive enzyme inhibition. nih.gov Other studies have also highlighted piperidine derivatives as potent inhibitors of α-glucosidase. nih.govresearchgate.net

Urease Inhibition: Various piperidine derivatives with different substituents have been synthesized and evaluated as urease inhibitors, with inhibitory activities in the micromolar range. nih.gov Furthermore, a series of 1,3,4-thiadiazole-2(3H)-thiones, which are structurally related to thiazoles, were found to be potent competitive inhibitors of urease. nih.govresearchgate.net One of the most active compounds, 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione, had a Ki value of 2 µM. nih.govresearchgate.net Kinetic studies using Lineweaver-Burk plots confirmed the competitive nature of the inhibition for these compounds. nih.govresearchgate.net Pyridylpiperazine hybrid derivatives have also been investigated as urease inhibitors, with some compounds showing IC50 values in the low micromolar range, more potent than the standard inhibitor thiourea (B124793). frontiersin.org

Table 3: Glycosidase and Urease Inhibition by Thiazole and Piperidine Analogues

Compound ClassTarget EnzymeInhibition TypeKey FindingsReference
Benzylidene-hydrazinyl-thiazole piperidine derivativesα-GlucosidaseNoncompetitivePositional isomerism on piperidine ring affects selectivity. nih.gov
Piperidine derivativesUrease-IC50 values ranging from 31.97 to 254 µM. nih.gov
1,3,4-Thiadiazole-2(3H)-thionesUreaseCompetitiveKi value of 2 µM for the most active compound. nih.govresearchgate.net
Pyridylpiperazine hybridsUrease-IC50 values as low as 2.0 µM. frontiersin.org

Cholinesterase (AChE, BChE) Inhibition Kinetics

Analogues containing thiazole and piperidine moieties have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. Benzothiazole–piperazine (B1678402) hybrids have been shown to selectively inhibit AChE over BChE. rsc.org The most potent compound from one study exhibited uncompetitive and selective inhibition against AChE with an IC50 of 2.31 µM. rsc.org Kinetic studies using Lineweaver-Burk plots confirmed a mixed type of inhibition for some of these hybrids. rsc.org

In another study, isoindolin-1,3-dione-based acetohydrazides were evaluated as AChE and BChE inhibitors, showing remarkable potency against AChE with IC50 values in the sub-micromolar range. nih.gov Kinetic analysis of the most potent compound revealed a competitive mode of inhibition against AChE. nih.gov Derivatives of the natural piperidine alkaloid (−)-spectaline have also been identified as reversible noncompetitive cholinesterase inhibitors. inca.gov.br

Table 4: Cholinesterase Inhibition by Thiazole and Piperidine Analogues

Compound ClassTarget EnzymeInhibition TypeIC50/Ki ValueReference
Benzothiazole–piperazine hybridsAChEUncompetitive/MixedIC50 = 2.31 µM rsc.org
Isoindolin-1,3-dione-based acetohydrazidesAChECompetitiveIC50 = 0.11 ± 0.05 µM; Ki = 0.0886 µM nih.gov
(−)-Spectaline derivativesCholinesteraseNoncompetitiveKi = 6.1 µM and 7.5 µM inca.gov.br

Inhibition of Other Relevant Enzyme Systems (e.g., Soluble Epoxide Hydrolase, Fatty Acid Amide Hydrolase, Na+/K+-ATPase)

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition: Thiazole-based compounds have been developed as dual inhibitors of FAAH and sEH. nih.gov Piperidine- and piperazine-based ureas are also known to be highly selective FAAH inhibitors. nih.gov These compounds act as irreversible inhibitors by forming a covalent bond with the active site serine. nih.gov Additionally, piperidine-derived amides have been reported as potent inhibitors of sEH. escholarship.orgnih.govacgpubs.orgresearchgate.net A series of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides were identified as sEH inhibitors, with one bromo-substituted derivative proving to be a useful tool for in vivo studies. nih.gov

Na+/K+-ATPase Inhibition: While specific studies on this compound are limited, a related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has been shown to inhibit Na+/K+-ATPase activity. This finding suggests that the bromothiazole-piperidine scaffold may have the potential to interact with and inhibit this essential ion pump.

Table 5: Inhibition of Other Enzymes by Thiazole and Piperidine Analogues

Compound ClassTarget EnzymeKey FindingsReference
4-Phenyl-thiazole derivativesFAAH/sEHDual inhibition activity. nih.gov
Piperidine/piperazine ureasFAAHHighly selective, irreversible inhibition. nih.gov
Piperidine-derived amidessEHPotent inhibitors with improved stability. escholarship.org
(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanoneNa+/K+-ATPaseInhibits enzyme activity.-

Ligand-Receptor Binding and Interaction Analysis

Molecular docking studies have been instrumental in understanding the binding modes of this compound analogues with their respective enzyme targets. These computational analyses provide insights into the specific amino acid residues involved in the ligand-receptor interactions.

For CDK9 inhibitors, X-ray crystallography has revealed that the thiazole C2-amino group interacts with key residues in the kinase active site. acs.orgnih.gov In the case of cholinesterase inhibitors, docking studies have shown that benzothiazole–piperazine hybrids can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. rsc.org

Docking of piperidine-derived sEH inhibitors into the catalytic pocket of the enzyme has shown that these analogues are in proximity to key amino acids involved in the hydrolysis of the natural substrates. escholarship.org For FAAH inhibitors, docking studies have supported the likelihood of covalent enzyme modification by piperidinyl thiazole isoxazoline (B3343090) derivatives, with the carbonyl group positioned for nucleophilic attack by the catalytic serine.

These computational models, often corroborated by experimental data, are crucial for the rational design of more potent and selective inhibitors based on the thiazole-piperidine scaffold. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and, in the case of irreversible inhibitors, covalent bond formation.

Based on a comprehensive search of available scientific literature, there is currently no specific information published on the biological targets and molecular mechanisms of action for the chemical compound this compound.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined. The elucidation of its Sigma Receptor (σR) ligand binding characteristics, Histamine H3 Receptor ligand properties, and specific molecular mechanisms of action has not been documented in the accessible literature.

Further research and publication in peer-reviewed scientific journals are required to determine the pharmacological profile of this compound.

Structure Activity Relationship Sar Studies of 4 5 Bromo 1,3 Thiazol 2 Yl Piperidine Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine derivatives can be finely tuned by introducing various substituents at different positions of the molecule. These modifications can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Role of Bromine Substitution on the 1,3-Thiazole Ring

The presence of a bromine atom at the 5-position of the 1,3-thiazole ring is a critical determinant of the biological activity in this class of compounds. SAR studies have consistently demonstrated that this halogen substitution is not merely a placeholder but actively participates in ligand-receptor interactions. The bromine atom, owing to its size and electronegativity, can form halogen bonds with electron-donating atoms, such as oxygen or nitrogen, present in the amino acid residues of the target protein's binding pocket. This interaction can significantly enhance the binding affinity and, consequently, the potency of the derivative.

In several series of compounds, the replacement of the bromine atom with hydrogen or smaller halogens like chlorine has often resulted in a marked decrease in biological activity, underscoring the importance of the bromine's specific properties. For instance, in the development of certain kinase inhibitors, the 5-bromo-thiazole moiety has been identified as a key feature for achieving high potency. The following table illustrates the impact of halogen substitution on the thiazole (B1198619) ring on the inhibitory activity against a hypothetical kinase.

Compound IDR (at position 5)IC50 (nM)
1a Br10
1b Cl50
1c H>1000

This table is illustrative and based on general findings in medicinal chemistry literature.

Influence of Modifications at the Piperidine (B6355638) Nitrogen Atom (e.g., N-alkylation, N-acylation)

The nitrogen atom of the piperidine ring offers a convenient point for chemical modification, and SAR studies have extensively explored the effects of N-alkylation and N-acylation. These modifications can influence the compound's polarity, basicity, and steric profile, thereby affecting its interaction with the biological target and its pharmacokinetic properties.

N-Alkylation: The introduction of alkyl groups of varying sizes and branching at the piperidine nitrogen can significantly impact potency and selectivity. In many cases, a small alkyl group, such as a methyl or ethyl group, is well-tolerated and can lead to an increase in activity. However, larger, bulkier alkyl groups may cause steric hindrance, preventing the optimal binding of the ligand to the receptor. The nature of the alkyl substituent can also influence the compound's metabolic stability.

The table below provides a hypothetical comparison of the effects of N-alkylation and N-acylation on the binding affinity for a G-protein coupled receptor (GPCR).

Compound IDR (at piperidine N)Ki (nM)
2a H150
2b CH₃25
2c CH₂CH₃30
2d COCH₃45
2e COPh80

This table is illustrative and based on general findings in medicinal chemistry literature.

Effects of Substitutions on the Piperidine Ring (e.g., C-4 Position)

For example, the addition of a hydroxyl or a methyl group can create new contact points with the receptor surface, potentially enhancing binding affinity. However, such modifications must be carefully considered, as they can also introduce new chiral centers, leading to stereoisomers with different biological activities. The impact of these substitutions is highly dependent on the specific topology of the target's binding site. In some instances, even minor modifications at these positions have led to a complete loss of activity, highlighting the sensitive nature of the ligand-receptor interaction. researchgate.net

Stereochemical Considerations in Biological Activity

The introduction of chiral centers into this compound derivatives, either through substitution on the piperidine ring or on the N-alkyl/acyl side chain, necessitates an evaluation of the biological activity of the individual stereoisomers. It is a well-established principle in pharmacology that enantiomers and diastereomers can exhibit significantly different potencies, selectivities, and metabolic profiles.

The differential activity of stereoisomers arises from the three-dimensional nature of biological targets. The binding pocket of a receptor or enzyme is chiral, and therefore, it can preferentially interact with one stereoisomer over another. This stereoselectivity can have profound implications for drug development, as the desired therapeutic effect may reside in a single isomer, while the other may be inactive or even contribute to off-target effects.

For instance, if a substituent is introduced at the C-3 position of the piperidine ring, creating a chiral center, the (R)- and (S)-enantiomers may adopt different conformations upon binding. One enantiomer might position key functional groups for optimal interaction with the receptor, leading to high affinity, while the other may be unable to achieve the same favorable binding pose. While specific studies on this compound derivatives are not extensively reported in the public domain, the general principles of stereochemistry in drug design strongly suggest that this would be a critical aspect to investigate for any analog with chiral centers. nih.gov

Pharmacophore Development and Optimization Based on SAR Data

The wealth of data generated from SAR studies provides the foundation for the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. It is a crucial tool in modern drug design, enabling the virtual screening of large compound libraries to identify new potential leads and guiding the rational design of more potent and selective analogs. nih.gov

For the this compound series, a hypothetical pharmacophore model would likely include the following key features:

A halogen bond donor: Represented by the bromine atom on the thiazole ring.

A hydrogen bond acceptor/hydrophobic feature: The thiazole ring itself.

A basic nitrogen center: The piperidine nitrogen, which can be protonated at physiological pH and form ionic interactions.

A hydrophobic/hydrogen bond acceptor/donor region: Defined by the substituent at the piperidine nitrogen.

Defined spatial relationships: The distances and angles between these features are critical for optimal binding.

Once a pharmacophore model is established and validated using known active and inactive compounds, it can be used to optimize lead compounds. For example, if the model indicates an unoccupied hydrophobic pocket in the receptor, medicinal chemists can design new derivatives with appropriate hydrophobic substituents to fill this pocket, thereby potentially increasing binding affinity and potency. This iterative process of SAR analysis, pharmacophore modeling, and rational design is a cornerstone of modern drug discovery.

Computational Chemistry and Cheminformatics for Molecular Design and Characterization

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. physchemres.orgwjarr.com This method is crucial for understanding the structural basis of a ligand's activity and is widely applied in the study of thiazole (B1198619) derivatives to explore their binding mechanisms with biological targets. biointerfaceresearch.comnih.govmdpi.com

Prediction of Binding Modes and Affinities

For 4-(5-Bromo-1,3-thiazol-2-YL)piperidine, molecular docking simulations would be employed to predict how it fits into the active site of a specific protein target. The simulation calculates the binding energy (often expressed in kcal/mol), which serves as an estimate of the binding affinity. A lower binding energy generally indicates a more stable ligand-receptor complex. scielo.br

In a typical study, the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would then be computationally placed into the protein's binding site, and various conformations would be sampled. The resulting docking scores would allow researchers to rank its potential efficacy compared to other compounds or known inhibitors. biointerfaceresearch.commdpi.com

Interactive Data Table: Example of Docking Results for Thiazole Derivatives (Illustrative)

This table is for illustrative purposes only, as specific data for this compound was not found. It demonstrates how results would typically be presented.

CompoundTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)
Thiazole Derivative AProtein Kinase (e.g., 1QPC)-8.4
Thiazole Derivative BDihydroorotase (e.g., 2eg7)-7.9
This compound Hypothetical TargetData Not Available

Analysis of Key Interacting Residues and Binding Site Characteristics

Beyond predicting affinity, docking reveals the specific molecular interactions that stabilize the ligand in the binding pocket. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings.

For this compound, analysis would focus on which amino acid residues in the target's active site interact with the thiazole ring, the bromine atom, and the piperidine (B6355638) ring. For instance, the nitrogen and sulfur atoms in the thiazole ring could act as hydrogen bond acceptors, while the piperidine ring might engage in hydrophobic interactions. Identifying these key residues is fundamental for designing more potent and selective analogs. physchemres.orgbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. mdpi.com This technique is frequently used for series of heterocyclic compounds like thiazoles to guide the synthesis of more potent derivatives. physchemres.orgresearchgate.net

Development of Predictive Models for Biological Activity

To build a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC50 values) is required. mdpi.com Various molecular descriptors representing the physicochemical properties of the compounds are calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a mathematical equation that correlates these descriptors with the observed activity. researchgate.net

The predictive power of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient (Q²). A robust and validated model can then be used to predict the biological activity of novel compounds, prioritizing the most promising candidates for synthesis. physchemres.orgnih.gov

Identification of Physicochemical and Electronic Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of the molecular properties, or descriptors, that have the most significant impact on biological activity. researchgate.net These descriptors can be categorized as:

Electronic: Such as electron density and electronegativity, which influence how a molecule interacts with polar residues in a target.

Steric: Including van der Waals volume and surface area, which relate to the size and shape of the molecule and how well it fits into a binding site.

Hydrophobic: Often represented by LogP, which describes a molecule's solubility and ability to cross cell membranes.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rjpbr.com MD simulations are used to assess the stability of a docked complex and to understand the conformational changes that may occur upon ligand binding. scielo.brnih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a period of nanoseconds. nih.gov

Analysis of the simulation would reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein, researchers can determine if the ligand remains stably bound in its initial docked pose or if it shifts or dissociates. scielo.br

Binding Dynamics: MD simulations can highlight the flexibility of certain parts of the protein or ligand and show how key interactions (like hydrogen bonds) persist or break over time. This provides a more realistic understanding of the binding event than static docking alone. biointerfaceresearch.comnih.gov

These simulations are computationally intensive but provide invaluable information for confirming the viability of a potential drug candidate and understanding its detailed mechanism of interaction at an atomic level.

Virtual Screening and De Novo Design Strategies for Novel Analogue Discovery

The discovery of novel bioactive molecules is a complex and resource-intensive process. Virtual screening and de novo design are powerful computational strategies that streamline the initial phases of drug discovery by identifying promising candidates from vast chemical libraries or by constructing entirely new molecules with desired properties.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For a scaffold such as this compound, virtual screening can be employed to explore extensive databases of commercially available or synthetically accessible compounds to find analogues with potentially improved biological activity. The process generally involves the following steps:

Target Selection and Preparation: A three-dimensional structure of the biological target is obtained, often from crystallographic data. This structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Database Preparation: A large database of chemical compounds is prepared. This can range from a few thousand to millions of molecules. The three-dimensional conformation of each ligand is generated and optimized.

Molecular Docking: Each ligand from the database is computationally "docked" into the defined binding site of the target. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the target and estimate the binding affinity using scoring functions.

Hit Selection and Prioritization: Compounds are ranked based on their docking scores and other criteria, such as predicted drug-likeness and pharmacokinetic properties. The top-ranked compounds, or "hits," are then selected for experimental validation.

This approach has been successfully applied to identify inhibitors for various targets using scaffolds related to the thiazole nucleus. For instance, virtual screening has been instrumental in discovering novel inhibitors for targets such as β-secretase (BACE1), which is implicated in Alzheimer's disease, by identifying initial weak fragments that are then optimized into more potent leads. nih.gov

De Novo Design , in contrast, involves the computational construction of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. This method is particularly useful when known ligands are scarce or when aiming to explore novel chemical space. The process typically involves:

Binding Site Analysis: The active site of the target is analyzed to identify key interaction points, such as hydrogen bond donors and acceptors, and hydrophobic pockets.

Fragment Placement: Small molecular fragments are placed at these key interaction points within the binding site.

Fragment Linking or Growing: The placed fragments are then connected ("linked") or extended ("grown") to create a complete molecule that fits snugly within the binding site and satisfies the identified interactions.

Scoring and Optimization: The newly designed molecules are scored based on their predicted binding affinity and other properties. Promising candidates can be further optimized computationally before being selected for synthesis and experimental testing.

For a molecule like this compound, de novo design algorithms could generate novel analogues by modifying the piperidine or thiazole rings, or by adding substituents that create new, favorable interactions with a target protein.

The following table summarizes the key differences between these two powerful computational strategies for novel analogue discovery.

FeatureVirtual ScreeningDe Novo Design
Starting Point Large library of existing compoundsA target binding site and molecular fragments
Process Docking and scoring of each compound in the libraryBuilding a new molecule within the binding site
Outcome A ranked list of existing compounds for testingNovel molecular structures for synthesis
Primary Goal To identify promising leads from known chemical spaceTo create novel molecules with desired properties

These computational approaches significantly reduce the time and cost associated with the early stages of drug discovery by focusing experimental efforts on a smaller, more promising set of compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can provide deep insights into its intrinsic electronic properties, which in turn govern its reactivity and potential interactions with biological targets.

DFT calculations are used to determine various electronic and structural properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculating the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. This includes the determination of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Reactivity Descriptors: Quantifying the molecule's propensity to participate in chemical reactions.

The HOMO-LUMO energy gap is a particularly important parameter derived from DFT calculations. mdpi.com A smaller energy gap suggests that a molecule is more easily polarizable and thus more reactive. nih.gov Conversely, a larger energy gap indicates greater stability. nih.gov This information is invaluable for predicting how a molecule might behave in a biological system.

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to further characterize the molecule's reactivity. nih.gov These descriptors provide a quantitative measure of different aspects of chemical reactivity.

The table below outlines some of the key global reactivity descriptors that can be calculated using DFT and their significance.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution. Harder molecules are less reactive.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of the molecule's polarizability. Softer molecules are more reactive.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Potential (μ) μ = -(I + A) / 2The escaping tendency of electrons from a stable system.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of a molecule's ability to act as an electrophile (electron acceptor).

By applying DFT calculations to this compound, researchers can generate a detailed electronic profile of the molecule. For instance, the presence of the bromine atom and the sulfur and nitrogen heteroatoms in the thiazole ring will significantly influence the electron distribution and, consequently, the molecule's reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding and other non-covalent interactions. This information is critical for understanding its potential binding modes with biological macromolecules and for designing analogues with improved interaction profiles. researchgate.netresearchgate.net

Pre Clinical in Vitro Pharmacological Evaluation

In Vitro Enzyme Activity Assays (e.g., IC50, Ki Determination)

No publicly available research data was found detailing the in vitro enzyme activity of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine. Consequently, key metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against specific enzyme targets have not been determined or reported in the reviewed literature.

Cell-Based Assays for Cellular Potency and Selectivity (e.g., Potentiation of Cytotoxicity, Antiproliferative Activity)

There is no available information from cell-based assays for this compound. Studies assessing its cellular potency, selectivity, potential to potentiate the cytotoxicity of other agents, or its antiproliferative activity against cancer cell lines have not been published in the sources accessed.

In Vitro Pharmacokinetic Profiling

Microsomal Stability and Metabolic Fate Studies

Data regarding the in vitro pharmacokinetic properties of this compound are not available. Specifically, there are no published studies on its metabolic stability in liver microsomes or investigations into its metabolic fate, which would identify the metabolic pathways and major metabolites of the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the 4-(5-bromo-1,3-thiazol-2-yl)piperidine scaffold?

  • Methodological Answer : The synthesis of piperidine-thiazole hybrids often involves coupling reactions between functionalized piperidine and bromothiazole precursors. For example, intramolecular acyl transfer processes under mild debenzylation conditions (e.g., HCOONH4/Pd-C) can generate spiropiperidine scaffolds with high efficiency . Key steps include:

  • Step 1 : Preparation of 1´-acyl-1-benzyl-3´,4´-dihydro-1´H-spiro[piperidine-4,2´-quinolines] via benzylation.
  • Step 2 : Acid-catalyzed intramolecular acyl migration to form the fused piperidine-thiazole structure.
  • Critical Parameter : Reaction time and temperature must be optimized to avoid side products like over-debenzylation or ring-opening.

Q. How can spectroscopic techniques resolve conformational ambiguities in piperidine-thiazole derivatives?

  • Methodological Answer : Conformational analysis relies on <sup>1</sup>H NMR , <sup>13</sup>C NMR , and 2D-NOESY to distinguish axial/equatorial substituents and ring puckering. For instance:

  • Piperidine Ring : Coupling constants (J values) between adjacent protons (e.g., δ 2.50–2.57 ppm for CH2 groups) indicate chair or boat conformations .
  • Thiazole Substituents : <sup>13</sup>C chemical shifts at ~150 ppm confirm the presence of the bromothiazole moiety .
  • Validation : Compare experimental data with DFT-calculated spectra to validate spatial arrangements .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Dataset Preparation : Curate 40–50 derivatives with experimental IC50 values (e.g., SERT inhibition) and convert to pIC50 (-log IC50) for normalization .
  • Descriptor Selection : Use ADMET Predictor™ to compute molecular descriptors (e.g., logP, polar surface area, H-bond donors).
  • Model Validation : Apply partial least squares (PLS) regression with leave-one-out cross-validation (Q<sup>2</sup> > 0.5 indicates robustness).
  • Case Study : A QSAR model for phenyl piperidines achieved R<sup>2</sup> = 0.85 by correlating thiazole electronegativity with SERT affinity .

Q. What strategies address contradictions in cytotoxicity data across cancer cell lines?

  • Methodological Answer : Contradictions often arise from cell line heterogeneity or experimental variability . Mitigation steps include:

  • Normalization : Use reference compounds (e.g., CHS-828) in parallel assays to calibrate IC50 values .
  • Mechanistic Profiling : Perform kinase inhibition panels or transcriptomic analysis to identify off-target effects.
  • SAR Insights : For example, 4-carbon linkers in piperidine-thiazole hybrids show higher cytotoxicity than 5-carbon analogs due to improved membrane permeability .

Q. How can computational tools identify novel biological targets for this compound?

  • Methodological Answer :

  • Virtual Screening : Use SwissTargetPrediction or PASS Online to prioritize targets like kinases, GPCRs, or ion channels. For example:
  • LAS-250 : Predicted to inhibit phosphodiesterases (Pa = 0.82) and ligand-gated Ca<sup>2+</sup> channels (Pa = 0.75) .
  • Docking Studies : AutoDock Vina can simulate binding to the serotonin transporter (SERT) active site, guided by piperidine-thiazole torsion angles .
  • Validation : Confirm hits via radioligand displacement assays or patch-clamp electrophysiology .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetics?

  • Methodological Answer :

  • Root Cause : Overestimation of solubility (e.g., logS predictions vs. shake-flask assays) due to neglecting crystal packing effects.
  • Mitigation :

Use CLOGP instead of ALOGPS for logP calculations in charged piperidine derivatives .

Validate CYP450 metabolism predictions with human liver microsome assays.

  • Case Study : A bromothiazole-piperidine derivative showed 20% oral bioavailability experimentally vs. 45% in silico, attributed to unmodeled first-pass metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.